5-Bromo-3-phenyl salicylic acid
Overview
Description
5-Bromo-3-phenyl salicylic acid is a compound with the molecular formula C13H9BrO3 and a molecular weight of 293.1 . It is an inhibitor of the aldo-keto reductase (AKR) enzymes, a family of related NADPH-dependent oxidoreductases . This compound selectively inhibits AKR1C1 over AKR1C2 and AKR1C3 .
Synthesis Analysis
The synthesis of 5-Bromo-3-phenyl salicylic acid involves targeting a nonconserved hydrophobic pocket in the active site of AKR1C1 . The additional phenyl group of this compound results in improved potency over the structurally similar 3alpha-hydroxysteroid dehydrogenase isoform (AKR1C2) .Molecular Structure Analysis
The molecular structure of 5-Bromo-3-phenyl salicylic acid includes a phenyl ring that forms additional van der Waals interactions with residues Phe311, Leu308, and Leu54 . It is also found to be hydrogen bonded to His117, Tyr55, and His222 .Chemical Reactions Analysis
5-Bromo-3-phenyl salicylic acid selectively inhibits AKR1C1 (Ki = 140 nM) over AKR1C2 (K1 = 1.97 µM) and AKR1C3 (Ki = 21 µM) . It does not inhibit AKR1C4 at 100 µM .Physical And Chemical Properties Analysis
5-Bromo-3-phenyl salicylic acid is a crystalline solid . It has a solubility of 20 mg/ml in DMF, 0.1 mg/ml in DMF:PBS (pH 7.2) (1:9), 20 mg/ml in DMSO, and 3 mg/ml in ethanol .Scientific Research Applications
Spectroscopic Studies
The spectroscopic properties of 5-bromo-salicylic acid have been studied through experimental and theoretical methods. Investigations include Fourier transform infrared spectra and Raman spectra, providing insights into the molecular structures and vibrational frequencies of this compound (Karabacak & Kurt, 2009).
Analytical Chemistry Applications
5-Bromo-3-phenyl salicylic acid's derivatives, particularly in the context of salicylic acid, have been utilized in developing methods for quantifying free and total salicylic acid in plants. This includes techniques like solid-phase extraction and high-performance anion-exchange chromatography (Rozhon et al., 2005).
Liquid Chromatography
Studies on liquid chromatography of salicylic acid and related compounds highlight the utility of 5-bromo-3-phenyl salicylic acid in chromatographic analyses. This research provides valuable information on selectivity, resolution, and peak shape in chromatography (Goss, 1998).
Organic and Coordination Chemistry
5-Bromo-3-phenyl salicylic acid has been used as a precursor in the synthesis of ligands for binding metal salts. This highlights its significance in organic and coordination chemistry for creating functional arms on salicylaldehydes (Wang et al., 2006).
Antibacterial Activities
Research has been conducted to evaluate the antibacterial activities of 5-bromo acetyl salicylic acid compounds. These studies are significant in understanding the potential of these compounds in treating diseases caused by pathogenic bacteria (Al-Salman, 2017).
Antifungal Activity
The antifungal activity of halogeno-salicylic acids, including 5-bromo-salicylic acid, against Aspergillus niger has been explored. This research is crucial for understanding the potential use of these compounds in inhibiting fungal growth (Tsuzuki et al., 1993).
Drug Delivery Systems
5-Bromo-3-phenyl salicylic acid has been utilized in the development of novel pH-sensitive hydrogels for colon-specific drug delivery, indicating its importance in pharmaceutical applications (Mahkam, 2010).
Synthesis and Crystal Structures
Studies have been conducted on the synthesis and crystal structures of Schiff bases of 5-bromo-salicylaldehyde, providing valuable information for the field of crystallography and materials science (Hamaker et al., 2009).
Safety And Hazards
Future Directions
The future directions of 5-Bromo-3-phenyl salicylic acid could involve further exploration of its inhibitory effects on AKR1C1 and its potential implications in cancer and the processing of neuroactive steroids .
Relevant Papers The relevant papers retrieved provide further insights into the properties and potential applications of 5-Bromo-3-phenyl salicylic acid . These papers discuss the characterization of a human 20α-hydroxysteroid dehydrogenase , the expression of progesterone metabolizing enzyme genes , and the reversal of inflammation-associated dihydrodiol dehydrogenases overexpression and drug resistance in nonsmall cell lung cancer cells .
properties
IUPAC Name |
5-bromo-2-hydroxy-3-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-9-6-10(8-4-2-1-3-5-8)12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQWWRUNBHYQLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626874 | |
Record name | 5-Bromo-2-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
99514-99-5 | |
Record name | 5-Bromo-2-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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